molecular formula C19H14ClN3O2S B7743984 3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

Cat. No.: B7743984
M. Wt: 383.9 g/mol
InChI Key: JJOHHQOGMCMZEC-UHFFFAOYSA-N
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Description

3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C19H14ClN3O2S and its molecular weight is 383.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thymidylate Synthase and Dihydrofolate Reductase Inhibition : A study by Gangjee et al. (2008) focused on synthesizing compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). They found that certain analogues demonstrated potent dual inhibitory activities against human TS and DHFR, suggesting potential applications in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Protein Kinase CK2 Inhibition : Ostrynska et al. (2016) identified new ATP-competitive CK2 inhibitors among 4-aminothieno[2,3-d]pyrimidine derivatives. They noted significant inhibitory activities of these compounds against CK2, an enzyme involved in cell proliferation and survival, highlighting their potential in cancer research (Ostrynska et al., 2016).

  • Synthesis of Dioxo-Tetrahydro Compounds : Tolkunov et al. (2013) explored the synthesis of various compounds, including 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro derivatives, demonstrating a range of synthetic methodologies for thieno[2,3-d]pyrimidines (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).

  • Apoptosis Induction : Kemnitzer et al. (2009) reported the discovery of certain 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers. These compounds were found to be highly active in inducing apoptosis in cancer cells through inhibition of tubulin polymerization (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).

  • Antimicrobial Activity : Nunna et al. (2014) synthesized novel heterocyclic compounds with a sulfamido moiety, including some based on the thieno[2,3-d]pyrimidine framework, and evaluated them for antibacterial and antifungal activities. These compounds demonstrated significant potential as antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Properties

IUPAC Name

3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S.ClH/c23-19(24)13-7-4-8-14(9-13)22-17-16-15(12-5-2-1-3-6-12)10-25-18(16)21-11-20-17;/h1-11H,(H,23,24)(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOHHQOGMCMZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
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3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
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3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

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